molecular formula C2Br3N B141521 Tribromoacetonitrile CAS No. 75519-19-6

Tribromoacetonitrile

Cat. No.: B141521
CAS No.: 75519-19-6
M. Wt: 277.74 g/mol
InChI Key: WDNIHYDTZZOFLR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tribromoacetonitrile plays a role in various biochemical reactions, particularly as a disinfection byproduct. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound can react with steam and strong acids to produce hazardous vapors . It is slightly soluble in water and reacts with various biomolecules, potentially leading to the formation of other reactive intermediates .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to cause oxidative stress and inflammation in lung fibroblasts, leading to altered gene expression and protein synthesis . These effects can result in changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is light-sensitive and can degrade over time, leading to the formation of other reactive intermediates . Long-term exposure to this compound can result in sustained oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where specific dosages result in marked changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interaction with metabolic enzymes can result in the formation of reactive intermediates, further affecting metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and potential toxicity in various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

Tribromoacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different brominated compounds.

    Reduction: Reduction reactions can convert this compound into less brominated derivatives.

    Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of tribromoacetonitrile involves its interaction with organic matter, leading to the formation of brominated byproducts. These interactions are influenced by the presence of bromine and the specific conditions under which the reactions occur. The molecular targets and pathways involved include the formation of stable brominated compounds that can have various effects on biological systems .

Comparison with Similar Compounds

Tribromoacetonitrile can be compared with other similar compounds, such as:

    Dibromoacetonitrile: This compound has two bromine atoms instead of three, leading to different reactivity and applications.

    Trichloroacetonitrile: Similar in structure but with chlorine atoms, it exhibits different chemical properties and uses.

    Bromoacetonitrile: With only one bromine atom, it is less reactive compared to this compound.

This compound is unique due to its three bromine atoms, which confer specific reactivity and make it suitable for particular applications in synthesis and industrial processes .

Properties

IUPAC Name

2,2,2-tribromoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br3N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNIHYDTZZOFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br3N
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021669
Record name Tribromoacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID1021669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tribromoacetonitrile is a liquid. (NTP, 1992)
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble (NTP, 1992)
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

75519-19-6
Record name TRIBROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21142
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tribromoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Tribromoacetonitrile and how has it been studied?

A1: this compound's molecular formula is C2Br3N. It has a molecular weight of 295.73 g/mol. The molecule consists of a central carbon atom triple-bonded to a nitrogen atom (forming the nitrile group) and single-bonded to three bromine atoms. [, ] Researchers have utilized various spectroscopic methods to characterize this compound, including infrared (IR) and Raman spectroscopy. [, ] These techniques provide valuable information about the molecule's vibrational modes, which helps to understand its structure and behavior. [, ] Additionally, researchers have employed theoretical calculations, such as GAUSSIAN-82 ab initio calculations, to further elucidate its molecular structure and properties. []

Q2: How is this compound formed and detected in water sources?

A2: this compound is a disinfection byproduct (DBP) primarily formed during the chlorination of drinking water containing bromide ions and organic matter. [, ] While chlorine effectively disinfects water, it can react with naturally occurring bromide ions and organic precursors to form a variety of DBPs, including this compound. [, ] Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for detecting and quantifying this compound in water samples. [] This method separates the compound from other DBPs based on its physical and chemical properties, allowing for accurate identification and measurement. []

Q3: What are the potential toxicological concerns associated with this compound?

A3: While research on this compound's specific toxicological effects is still ongoing, it is classified as a haloacetonitrile (HAN). [] HANs, in general, have raised concerns due to their potential cytotoxicity and genotoxicity. [] Studies have shown that some HANs can induce cell death and DNA damage, highlighting the need for further investigation into the potential health risks associated with these disinfection byproducts. [] Research comparing the toxicity of various HANs placed this compound high in terms of cytotoxicity, potentially exceeding the toxicity of other well-known HANs like dibromoacetonitrile. []

Q4: Are there any ongoing research efforts aimed at understanding and mitigating the formation of this compound?

A4: Yes, research continues to focus on understanding the formation mechanisms of this compound and other DBPs, aiming to develop effective mitigation strategies. [] One area of investigation involves exploring alternative disinfection methods that minimize DBP formation while maintaining effective water disinfection. [] Additionally, researchers are studying the impact of water treatment processes on DBP formation and exploring ways to optimize these processes to reduce DBP levels in drinking water. []

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